Ethyl [4-(Benzyloxy)phenoxy]acetate
Overview
Description
Ethyl [4-(Benzyloxy)phenoxy]acetate is an organic compound with the molecular formula C17H18O4. It is a derivative of phenoxyacetic acid and is characterized by the presence of a benzyloxy group attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that esters, a class of compounds to which ethyl [4-(benzyloxy)phenoxy]acetate belongs, can undergo a reaction called aminolysis with ammonia and primary or secondary alkyl amines to yield amides .
Pharmacokinetics
The compound’s molecular formula is C17H18O4, and it has an average mass of 286.322 Da . These properties could influence its bioavailability, but further studies are required to confirm this.
Result of Action
Biochemical Analysis
Biochemical Properties
Ethyl [4-(Benzyloxy)phenoxy]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in transmitting signals within cells. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various substances . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound can also influence the activity of other enzymes and cofactors, leading to changes in metabolic pathways and the production of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and the overall cellular response.
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The specific localization of the compound can affect its activity and the cellular processes it regulates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(Benzyloxy)phenoxy]acetate can be synthesized through the esterification of [4-(Benzyloxy)phenoxy]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(Benzyloxy)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyloxybenzoic acid.
Reduction: Formation of ethyl [4-(benzyloxy)phenoxy]ethanol.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Ethyl [4-(Benzyloxy)phenoxy]acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl [4-(Benzyloxy)phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl [4-(Phenylmethoxy)phenoxy]acetate: Similar structure but with different substituents.
Ethyl [4-(4-(Benzyloxy)phenylsulfonyl)phenoxy]acetate: Contains a sulfonyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-17(18)13-21-16-10-8-15(9-11-16)20-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLHCQKSBLMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352721 | |
Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142717-44-0 | |
Record name | Ethyl [4-(Benzyloxy)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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